3-Methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
3-Methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and the presence of a methylsulfanyl group and a trimethylphenyl group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 3-Methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the triazino-benzoxazepine core .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
3-Methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes in the DNA structure . Additionally, it can interact with proteins, such as human serum albumin, causing conformational modulations in specific binding sites . These interactions contribute to its biological activities, including potential anticancer effects.
Comparison with Similar Compounds
Similar compounds to 3-Methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine include other triazino-benzoxazepine derivatives and heterocyclic compounds with similar structural features. Some examples are:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share the triazine ring fused with an indole ring and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds have a fused indole-quinoxaline structure and are known for their DNA intercalating properties and potential anticancer activities.
Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This compound is another example of a triazine-based ligand with DNA binding properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methylsulfanyl and trimethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-11-9-12(2)16(13(3)10-11)18-21-15-8-6-5-7-14(15)17-19(25-18)22-20(26-4)24-23-17/h5-10,18,21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNFNYMCCXWJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387593 | |
Record name | 3-methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-85-7 | |
Record name | 3-methylsulfanyl-6-(2,4,6-trimethylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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